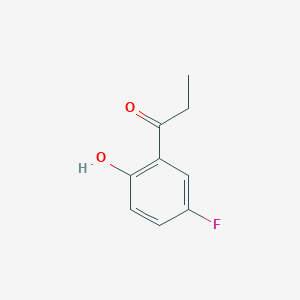

1-(5-Fluoro-2-hydroxyphenyl)propan-1-one

Descripción

1-(5-Fluoro-2-hydroxyphenyl)propan-1-one is a fluorinated aromatic ketone with the molecular formula C₉H₉FO₂ (molar mass: 168.17 g/mol). It features a hydroxyl group at the ortho position and a fluorine atom at the meta position on the phenyl ring, attached to a propan-1-one moiety. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly for synthesizing fluorinated flavonoids such as 6-fluoroflavone and 6-fluoroflavanone . Its synthesis typically involves Claisen-Schmidt condensation of 5-fluoro-2-hydroxyacetophenone with benzaldehyde in the presence of barium hydroxide octahydrate .

Propiedades

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVYYKLFIUGMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366232 | |

| Record name | 1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-09-4 | |

| Record name | 1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Fluoro-2'-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as fluorinated phenols.

Esterification: The amino groups and phenolic hydroxy groups undergo double esterification.

Fries Rearrangement: The intermediate product is subjected to Fries rearrangement using aluminum chloride and sodium chloride as catalysts.

Análisis De Reacciones Químicas

1-(5-Fluoro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H13F O2

- Molecular Weight : Approximately 182.19 g/mol

- Key Functional Groups : Hydroxy group (-OH) and fluorine atom (F) at specific positions on the phenyl ring enhance its reactivity and biological activity.

Pharmaceutical Applications

The compound has shown potential in drug development due to its structural features that facilitate interactions with biological targets.

- Antitumor Activity : Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it exhibited cytotoxic effects that suggest its potential as a lead compound for developing new antitumor agents.

Table 1: Antitumor Activity of 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of Apoptosis |

| MCF7 (Breast Cancer) | 12 | Cell Cycle Arrest |

| HeLa (Cervical Cancer) | 10 | Caspase Activation |

This table summarizes the compound's inhibitory concentration values and the mechanisms through which it operates, indicating its potential therapeutic applications in oncology.

Neurotransmitter Receptor Interaction

Research indicates that the compound may bind to specific receptors involved in pain modulation, suggesting a potential role in developing analgesic agents. Preliminary findings suggest that it may influence pain perception pathways, providing relief in various pain models.

Inflammatory Pathways

Studies are ongoing to determine how the compound affects inflammatory cytokines and related pathways. This could lead to new therapeutic approaches for inflammatory diseases, with potential applications in treating conditions like arthritis.

Material Science Applications

In addition to its pharmaceutical applications, this compound has been explored for its utility in developing new materials with specific properties.

Table 2: Material Properties of Fluorinated Compounds

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | High-performance polymers |

| Solubility | Moderate | Coatings and adhesives |

| Mechanical Strength | Enhanced | Composite materials |

The unique properties imparted by fluorination make this compound valuable in creating materials with enhanced performance characteristics suitable for industrial applications.

Case Study 1: Antitumor Activity Evaluation

A peer-reviewed study highlighted the compound's cytotoxic effects on several cancer cell lines, demonstrating significant promise as a chemotherapeutic agent. The study utilized various assays to assess cell viability and apoptosis induction.

Case Study 2: Analgesic Potential

Preliminary studies focusing on analgesic properties revealed that the compound may modulate pain pathways effectively. Further research is needed to elucidate the specific mechanisms involved and to assess its efficacy in vivo.

Mecanismo De Acción

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Reactivity

The reactivity and applications of 1-(5-fluoro-2-hydroxyphenyl)propan-1-one are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Reaction Efficiency and Substituent Effects

- Halogen Position : Fluorine at the meta position (as in this compound) provides moderate steric hindrance, whereas para-fluorine (e.g., 4-FMC) enhances electronic effects for bioactivity .

- Yield Variations : In coupling reactions, 1-(3-fluorophenyl)propan-1-one achieved 73% yield, while chloro/bromo analogues yielded 60–67%, indicating halogen size impacts reaction efficiency .

Data Tables

Table 1: Comparative Physicochemical Properties

Actividad Biológica

1-(5-Fluoro-2-hydroxyphenyl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a fluorine atom and a hydroxyl group, which are critical for its biological interactions. The presence of these functional groups influences its solubility, reactivity, and ability to interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using A549 human lung cancer cells demonstrated a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at concentrations above 100 µM. Notably, the compound reduced cell viability by approximately 67% compared to control treatments .

Table 2: Anticancer Activity of this compound

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances lipophilicity, facilitating membrane penetration, while the hydroxyl group allows for hydrogen bonding with target proteins. This interaction can lead to the inhibition of key enzymes involved in cell proliferation and microbial survival .

Case Studies

Several case studies have explored the potential applications of this compound in medicinal chemistry. For instance, a study involving derivatives of benzimidazole demonstrated that modifications to the phenolic structure significantly enhanced both antimicrobial and anticancer activities. The incorporation of a hydroxyl group at the para position relative to the fluorine atom was crucial for maximizing efficacy against resistant strains .

Comparative Analysis

When compared to similar compounds, such as other fluorinated phenolic derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity. For example, derivatives with amino or mercapto groups exhibited different reactivity patterns and biological interactions.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Significant (MIC: 8 µg/mL) | High (67% viability reduction at 100 µM) |

| 1-(5-Fluoro-2-aminophenyl)propan-1-one | Moderate | Moderate |

| 1-(5-Fluoro-2-mercaptophenyl)propan-1-one | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.